molecular formula C22H23N3O B2439032 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034264-25-8

4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

货号: B2439032
CAS 编号: 2034264-25-8
分子量: 345.446
InChI 键: RIMYSKGRXNUUQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule with significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a benzonitrile moiety linked to a propyl chain, which is further connected to an azetidine ring and a 3,4-dihydroisoquinoline unit. This intricate arrangement suggests various interactions with biological targets, particularly in the context of dopaminergic signaling.

Preliminary studies indicate that this compound acts as a positive allosteric modulator of the D1 dopamine receptor. This modulation suggests potential therapeutic applications in treating disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease. The interaction with the D1 receptor allows for selective modulation of receptor activity without directly activating them, which is crucial for minimizing side effects associated with direct agonists or antagonists.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Selectivity : It selectively modulates D1 receptor activity.
  • Binding Affinity : Further investigations are needed to elucidate its binding affinity across different receptor subtypes.
  • Potential Side Effects : As a positive allosteric modulator, it may exhibit fewer side effects compared to direct receptor agonists.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other known dopamine receptor modulators. For instance, variations in functional groups can lead to different pharmacological properties. Understanding these differences is critical for optimizing drug design and efficacy.

Compound NameStructure FeaturesBiological Activity
Compound ASimilar azetidine structureD1 receptor antagonist
Compound BDifferent functional groupsNon-selective dopamine modulator

Study 1: D1 Receptor Modulation

In a study examining the effects of various compounds on D1 receptor activity, this compound was found to enhance the receptor's response to dopamine without activating it directly. This property makes it a candidate for further research in treating dopaminergic dysfunctions.

Study 2: Synthesis and Derivatives

Research focused on the synthesis of derivatives of this compound has shown that modifying certain functional groups can significantly alter its biological activity. For example, derivatives with enhanced binding affinity to the D1 receptor have been synthesized and tested for their efficacy in vitro .

Study 3: Broader Pharmacological Effects

Additional studies have suggested that the compound may interact with other receptors beyond the D1 dopamine receptor, hinting at broader pharmacological effects. These interactions warrant further investigation to fully understand the therapeutic potential of this compound in various neurological conditions .

属性

IUPAC Name

4-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c23-13-18-7-5-17(6-8-18)9-10-22(26)25-15-21(16-25)24-12-11-19-3-1-2-4-20(19)14-24/h1-8,21H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMYSKGRXNUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。